molecular formula C9H13NO3S B092096 4-Methyl-1-(3-sulphonatopropyl)pyridinium CAS No. 15626-30-9

4-Methyl-1-(3-sulphonatopropyl)pyridinium

Cat. No.: B092096
CAS No.: 15626-30-9
M. Wt: 215.27 g/mol
InChI Key: MZRTWEBOYWBGCI-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-sulphonatopropyl)pyridinium is a pyridinium salt with the molecular formula C9H13NO3S. This compound is characterized by the presence of a methyl group at the fourth position of the pyridinium ring and a sulphonatopropyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of 4-methylpyridine with 1,3-propanesultone. The reaction is carried out in dichloromethane at a temperature of 100°C for 2 hours. The product is obtained as a white solid after filtration and washing with additional dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of pressure vessels and controlled temperature conditions are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(3-sulphonatopropyl)pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphonate derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

4-Methyl-1-(3-sulphonatopropyl)pyridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-sulphonatopropyl)pyridinium involves its interaction with specific molecular targets. The sulphonatopropyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-9-3-6-10(7-4-9)5-2-8-14(11,12)13/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRTWEBOYWBGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166068
Record name 4-Methyl-1-(3-sulphonatopropyl)pyridinium
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Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15626-30-9
Record name Pyridinium, 4-methyl-1-(3-sulfopropyl)-, inner salt
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Record name 4-Methyl-1-(3-sulfonatopropyl)pyridinium
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Record name 4-Methyl-1-(3-sulphonatopropyl)pyridinium
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Record name 4-methyl-1-(3-sulphonatopropyl)pyridinium
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Record name 4-Methyl-1-(3-sulfonatopropyl)pyridinium
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